molecular formula C9H8N2O3 B7961234 Methyl 3-aminobenzo[d]isoxazole-5-carboxylate

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate

Cat. No.: B7961234
M. Wt: 192.17 g/mol
InChI Key: STRGTYJXXMRLDC-UHFFFAOYSA-N
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Description

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate is a benzoisoxazole derivative featuring an amino group at the 3-position and a methyl carboxylate ester at the 5-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing hydrazinecarbothioamides (e.g., 5a-o in ) and sulfonamide derivatives (e.g., compound 3 in ). Its reactivity stems from the electron-rich amino group and the electrophilic carboxylate ester, enabling diverse functionalization via cyclization, nucleophilic substitution, and coupling reactions . While its PubChem entry () lacks detailed physicochemical data, commercial sources () confirm its availability with ≥96% purity (CAS 737802-51-6), priced at ~$706/g.

Properties

IUPAC Name

methyl 3-amino-1,2-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRGTYJXXMRLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)ON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-aminobenzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzoisoxazole derivatives allows for targeted comparisons with Methyl 3-aminobenzo[d]isoxazole-5-carboxylate. Below is a detailed analysis:

Structural Isomers and Positional Analogs

Compound Name Structural Differences Key Properties/Applications Reference
Methyl 3-aminobenzo[d]isoxazole-6-carboxylate (CAS 501904-27-4) Carboxylate at position 6 instead of 5 Similar reactivity but altered regioselectivity in cyclization reactions; used in kinase inhibitor synthesis .
Ethyl 3-aminobenzo[d]isoxazole-5-carboxylate (e.g., compound 7 in ) Ethyl ester instead of methyl ester Enhanced lipophilicity; utilized in purine-based kinase inhibitors targeting hydrophobic binding pockets .

Functional Group Variants

Compound Name Structural Differences Key Properties/Applications Reference
Methyl 3-((4-Boc-amino)phenylsulfonamide)isoxazole-5-carboxylate (compound 3 in ) Sulfonamide and Boc-protected amine substituents Improved solubility in polar solvents; intermediate for sulfamethoxazole antibiotics .
Methyl 3-(2-Boc-aminoethoxy)isoxazole-5-carboxylate (compound 11 in ) Ethoxy linker and Boc-protected amine Enables conjugation to peptides; precursor for sigma-1 receptor ligands .

Complex Heterocyclic Derivatives

Compound Name Structural Differences Key Properties/Applications Reference
9-(5-Amino-3-methylisoxazol-4-yl)-3,3-dimethyl-7-nitro-1H-xanthen-1-one (compound 11j in ) Xanthenone core fused with isoxazole Exhibits cytotoxicity; explored in anticancer drug discovery .
14α-O-(Andrographolide-3-substituted isoxazole-5-carboxylate) (compound 11d in ) Andrographolide backbone with isoxazole moiety Enhanced bioavailability; studied for anti-inflammatory activity .

Commercial and Industrial Relevance

  • Pricing: this compound is priced higher (~$706/g) than simpler analogs like 3-Aminobenzo[d]isoxazole-5-carbonitrile ($318/250mg) due to its versatile reactivity .
  • Scale-Up Challenges : Derivatives with Boc-protected groups () require anhydrous conditions, increasing production costs compared to unprotected analogs.

Biological Activity

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate (MABIC) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of MABIC, including its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

MABIC is characterized by its isoxazole ring fused with an amino-substituted benzo moiety. The chemical formula for MABIC is C10H10N2O3C_{10}H_{10}N_2O_3, indicating the presence of a carboxylate group and an amino group on the isoxazole ring, which contribute to its diverse chemical properties and biological activities.

1. Antimicrobial Activity

Isoxazole derivatives, including MABIC, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Properties

MABIC has been evaluated for its anticancer effects. Research suggests that compounds containing isoxazole rings may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, MABIC has shown promise in inhibiting tumor growth in specific cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory potential of MABIC has also been investigated. Isoxazole derivatives have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. MABIC's structure allows it to interact effectively with these targets, potentially reducing inflammation-related symptoms .

The biological activity of MABIC can be attributed to several mechanisms:

  • Enzyme Inhibition : MABIC may inhibit key enzymes involved in inflammation and cancer progression, such as COX-2.
  • Cell Cycle Arrest : Studies have indicated that MABIC can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various isoxazole derivatives, MABIC was found to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating a strong potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study assessed the anticancer effects of MABIC on human breast cancer cell lines (MCF-7). The results showed that treatment with MABIC led to a reduction in cell viability by 45% at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer therapeutic .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-5-methylisoxazole-4-carboxylateIsoxazole ring with amino groupAntimicrobial, anticancer
BenzisoxazoleLacks carboxylate functionalityDiverse biological activities
Methyl 5-amino-3-arylaminoisoxazole-4-carboxylateAmino group instead of methylAnticancer

This table highlights the structural diversity among isoxazole derivatives and their corresponding biological activities.

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